molecular formula C20H19Cl2NO2 B3929662 5,7-dichloro-8-quinolinyl 1-adamantanecarboxylate

5,7-dichloro-8-quinolinyl 1-adamantanecarboxylate

Cat. No. B3929662
M. Wt: 376.3 g/mol
InChI Key: SWGHWRRWHYWJHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dichloro-8-quinolinyl 1-adamantanecarboxylate, also known as DDQ, is a synthetic organic compound that has been widely used in scientific research. It is a potent oxidizing agent that can be used to convert various organic compounds into their corresponding functional groups. DDQ has been extensively studied for its applications in organic synthesis, as well as in biochemical and physiological research.

Mechanism of Action

5,7-dichloro-8-quinolinyl 1-adamantanecarboxylate acts as a strong oxidizing agent due to the presence of the quinoline ring and the two chloro groups. It can abstract electrons from various organic compounds, leading to the formation of radical cations and subsequent oxidation. The mechanism of action of this compound has been extensively studied in organic chemistry, and its use as an oxidizing agent has been well-established.
Biochemical and Physiological Effects:
This compound has also been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties, and has been used in various studies to investigate the effects of oxidative stress on cells and tissues. This compound has also been used to study the mechanisms of action of various drugs, such as anti-tumor agents.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5,7-dichloro-8-quinolinyl 1-adamantanecarboxylate in lab experiments is its high oxidizing power, which allows for the conversion of various organic compounds into their corresponding functional groups. This compound is also relatively easy to use and handle, and is readily available in most chemical laboratories. However, one of the limitations of using this compound is its potential toxicity, which can pose a risk to researchers if not handled properly. This compound can also be expensive, which can limit its use in certain experiments.

Future Directions

There are numerous future directions for research involving 5,7-dichloro-8-quinolinyl 1-adamantanecarboxylate. One potential area of research is the development of new synthetic methods using this compound as a catalyst or oxidizing agent. Another area of research is the investigation of the biochemical and physiological effects of this compound, particularly in relation to its anti-inflammatory and anti-cancer properties. Additionally, the use of this compound in drug discovery and development is an area of potential research, as it has been shown to have synergistic effects with certain anti-tumor agents. Overall, this compound is a versatile and useful compound that has numerous applications in scientific research.

Scientific Research Applications

5,7-dichloro-8-quinolinyl 1-adamantanecarboxylate has been widely used in scientific research for its applications in organic synthesis. It can be used as an oxidizing agent to convert various organic compounds into their corresponding functional groups, such as alcohols into ketones or aldehydes. This compound has also been used as a catalyst in various organic reactions, such as the oxidation of alkenes and the synthesis of heterocyclic compounds.

properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) adamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NO2/c21-15-7-16(22)18(17-14(15)2-1-3-23-17)25-19(24)20-8-11-4-12(9-20)6-13(5-11)10-20/h1-3,7,11-13H,4-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGHWRRWHYWJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)OC4=C(C=C(C5=C4N=CC=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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